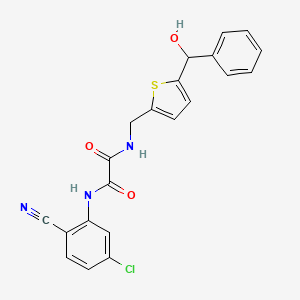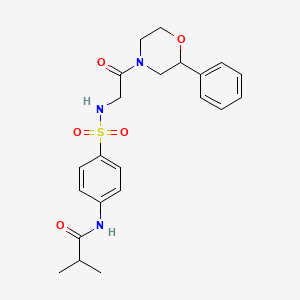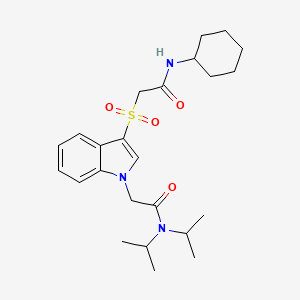![molecular formula C12H10N6O2 B2960901 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid CAS No. 889999-45-5](/img/structure/B2960901.png)
2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid” belongs to a class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have shown potential insecticidal activity, especially in regulating the growth of 2nd instar Mythimna separata larvae .
Synthesis Analysis
The synthetic strategy for preparation of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles has been studied extensively . The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Molecular Structure Analysis
The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques such as IR, NMR, EI-MS, and elemental analysis . For instance, one of the compounds was found to have a melting point of 222.4–223.8 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Novel Pyridine and Fused Pyridine Derivatives
A series of novel pyridine and fused pyridine derivatives have been synthesized, showcasing moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds, including triazolopyridine derivatives, exhibit antimicrobial and antioxidant activities, indicating their potential for further pharmaceutical applications (Flefel et al., 2018).
Amide Derivatives of Triazolo[4,3-a]pyridine
Research into the synthesis of amido aminomethyl fused triazoles compatible with amino acid substrates and polar functional groups highlights the compound's versatility. These derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, underscoring their significant bio-medicinal chemistry potential (Gandikota et al., 2017).
Heterocyclic Acetamides with Oxadiazole
The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been explored, with a focus on developing a method for creating diverse functionalized triazolopyridine derivatives. This work contributes to the understanding of their pharmacological activities, demonstrating the compound's utility in generating biologically active molecules (Karpina et al., 2019).
Antimicrobial and Antitumor Activities
Thienopyrimidine Derivatives
The synthesis of thienopyrimidine derivatives, including triazolopyrimidine, has been associated with pronounced antimicrobial activity. This research area further exemplifies the compound's relevance in creating new antimicrobial agents (Bhuiyan et al., 2006).
Pyrazoles with Antitumor and Antimicrobial Activities
N-arylpyrazole-containing enaminones have been synthesized, leading to the development of substituted pyridine derivatives with notable antitumor and antimicrobial activities. This area of research highlights the compound's potential in addressing cancer and microbial infections (Riyadh, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It can be inferred from similar compounds that it might interact with its targets and induce changes that lead to its biological activity .
Biochemical Pathways
Based on similar compounds, it can be inferred that it might interfere with the signaling pathways of its targets, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising oral bioavailability .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
Propiedades
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXZCBMJYIDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)

![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)


![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)

![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)
![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)
![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)